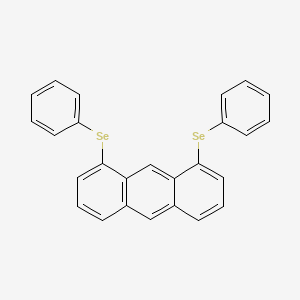
1,8-Bis(phenylselanyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis(phenylselanyl)anthracene is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of phenylselanyl groups at the 1 and 8 positions of the anthracene core. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 1,8-dibromoanthracene with phenylselanylboronic acid in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phenylselanyl groups. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide.
Analyse Chemischer Reaktionen
1,8-Bis(phenylselanyl)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The phenylselanyl groups can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The phenylselanyl groups can be reduced to form selenides. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The phenylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound with hydrogen peroxide can yield 1,8-Bis(phenylseleninyl)anthracene .
Wissenschaftliche Forschungsanwendungen
1,8-Bis(phenylselanyl)anthracene has several scientific research applications due to its unique properties:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology: The compound’s photophysical properties make it useful in the study of biological systems, particularly in fluorescence microscopy and imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to generate reactive oxygen species upon irradiation.
Wirkmechanismus
The mechanism of action of 1,8-Bis(phenylselanyl)anthracene involves its ability to interact with various molecular targets through its phenylselanyl groups. These interactions can lead to the generation of reactive oxygen species, which can induce oxidative stress in cells. The compound’s photophysical properties also allow it to act as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce singlet oxygen, a highly reactive form of oxygen that can damage cellular components .
Vergleich Mit ähnlichen Verbindungen
1,8-Bis(phenylselanyl)anthracene can be compared with other anthracene derivatives, such as 1,8-Bis(phenylethynyl)anthracene and 1,8-Bis(dimesitylboryl)anthracene .
1,8-Bis(phenylethynyl)anthracene: This compound has phenylethynyl groups instead of phenylselanyl groups. It exhibits different photophysical properties and is used in different applications, such as in the development of blue-emitting OLEDs.
1,8-Bis(dimesitylboryl)anthracene: This compound contains dimesitylboryl groups, which significantly alter its electronic properties. It is used in the study of anion binding and as a fluorescent sensor for fluoride and cyanide ions.
The uniqueness of this compound lies in its selenium-containing groups, which impart distinct chemical reactivity and photophysical properties compared to its carbon- or boron-containing analogs.
Eigenschaften
CAS-Nummer |
515159-05-4 |
|---|---|
Molekularformel |
C26H18Se2 |
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
1,8-bis(phenylselanyl)anthracene |
InChI |
InChI=1S/C26H18Se2/c1-3-11-21(12-4-1)27-25-15-7-9-19-17-20-10-8-16-26(24(20)18-23(19)25)28-22-13-5-2-6-14-22/h1-18H |
InChI-Schlüssel |
MLJVHDGHDWBKNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)[Se]C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-](/img/structure/B14250402.png)
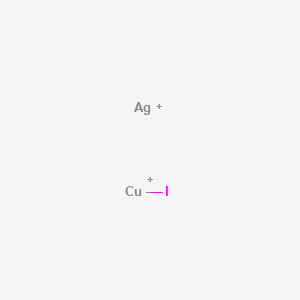
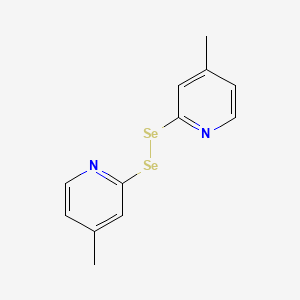
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14250406.png)
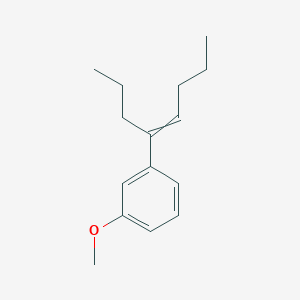

![4,7-Dimethylbicyclo[3.2.1]octan-6-one](/img/structure/B14250419.png)
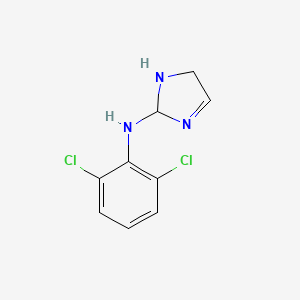
![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)


![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)


